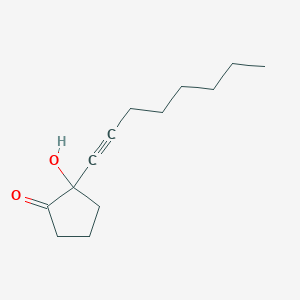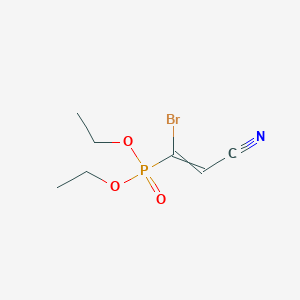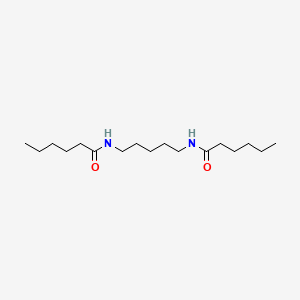
Ethyl(dihexyl)(3-methylphenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dihexyl)(3-methylphenoxy)silane is an organosilicon compound with the chemical formula C21H38OSi . This compound is characterized by its unique structure, which includes an ethyl group, two dihexyl groups, and a 3-methylphenoxy group attached to a silicon atom. Organosilicon compounds like this compound are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihexyl)(3-methylphenoxy)silane can be achieved through several methods. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently .
Another method involves the reaction of a chlorosilane with an alcohol or phenol in the presence of a base. For example, the reaction of chlorodihexylsilane with 3-methylphenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dihexyl)(3-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a hydride donor in reduction reactions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Ethyl(dihexyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Ethyl(dihexyl)(3-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound can also act as a hydride donor, facilitating reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Triphenylsilane: Contains three phenyl groups attached to a silicon atom.
Chlorodihexylsilane: Contains two hexyl groups and a chlorine atom attached to a silicon atom.
Uniqueness
Ethyl(dihexyl)(3-methylphenoxy)silane is unique due to its combination of ethyl, dihexyl, and 3-methylphenoxy groups. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
59280-34-1 |
|---|---|
Fórmula molecular |
C21H38OSi |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
ethyl-dihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
Clave InChI |
TXDJQKYZSGVYGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
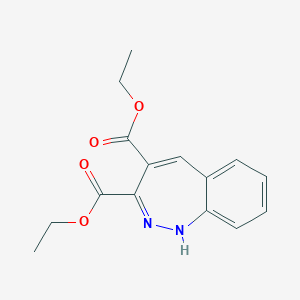
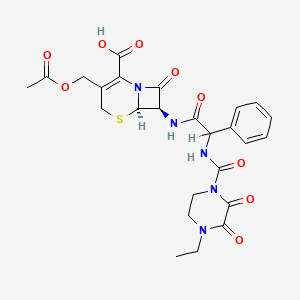
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
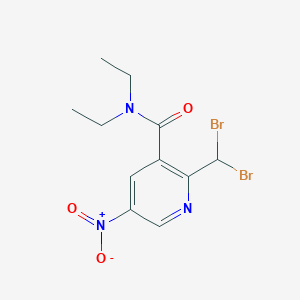
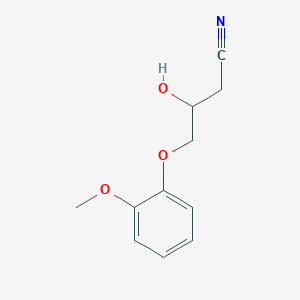
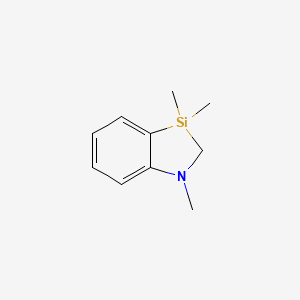
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
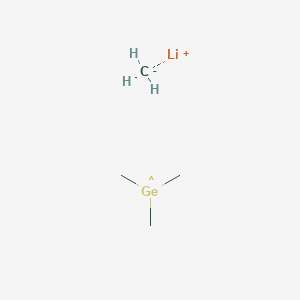
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
